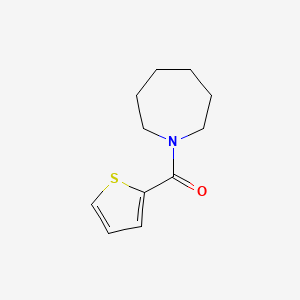
N-(tert-butyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as BAY 60-2770, is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating cardiovascular and pulmonary function. BAY 60-2770 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
作用機序
N-(tert-butyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 60-2770 is a potent and selective inhibitor of sGC, which is a key enzyme in the NO signaling pathway. NO activates sGC, leading to the production of cyclic guanosine monophosphate (cGMP), which in turn, promotes vasodilation and reduces vascular tone. This compound 60-2770 binds to the heme group of sGC, stabilizing the enzyme in its inactive state and preventing NO-mediated activation.
Biochemical and Physiological Effects
This compound 60-2770 has been shown to have a number of biochemical and physiological effects. In animal models of pulmonary hypertension, this compound 60-2770 has been shown to reduce pulmonary vascular resistance, improve pulmonary hemodynamics, and reduce right ventricular hypertrophy. In animal models of heart failure, this compound 60-2770 has been shown to improve cardiac function, reduce myocardial fibrosis, and improve survival. In animal models of erectile dysfunction, this compound 60-2770 has been shown to improve erectile function.
実験室実験の利点と制限
N-(tert-butyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 60-2770 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, making it a useful tool for studying the NO signaling pathway. It has also been extensively studied in preclinical models, providing a wealth of data on its pharmacological effects. However, this compound 60-2770 has some limitations for lab experiments. It is a synthetic compound, which may limit its relevance to natural systems. In addition, its potency and selectivity may make it difficult to interpret its effects in complex biological systems.
将来の方向性
There are several future directions for research on N-(tert-butyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 60-2770. One area of interest is its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. Clinical trials are needed to determine the safety and efficacy of this compound 60-2770 in humans. Another area of interest is its mechanism of action and its effects on the NO signaling pathway. Further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Finally, there is interest in developing new sGC inhibitors based on the structure of this compound 60-2770, which may have improved potency and selectivity.
合成法
N-(tert-butyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 60-2770 can be synthesized through a multi-step process involving the reaction of tert-butylamine with 4-chloro-3,5-dimethylphenol to form N-(tert-butyl)-4-chloro-3,5-dimethylphenylamine. This intermediate is then reacted with ethyl chloroacetate to form this compound.
科学的研究の応用
N-(tert-butyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 60-2770 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound 60-2770 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. It has also been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. In addition, this compound 60-2770 has been shown to improve erectile function in animal models of erectile dysfunction.
特性
IUPAC Name |
N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-9-6-11(7-10(2)13(9)15)18-8-12(17)16-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMFMTYWIESAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)


![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)

![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)

![ethyl 3-cyclohexyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5733781.png)
